molecular formula C15H12F2N6O3S B1683902 JNJ-7706621 CAS No. 443797-96-4

JNJ-7706621

Numéro de catalogue: B1683902
Numéro CAS: 443797-96-4
Poids moléculaire: 394.4 g/mol
Clé InChI: KDKUVYLMPJIGKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases . The primary targets of this compound are CDK1, CDK2, Aurora-A, and Aurora-B . These kinases play crucial roles in cell cycle regulation and mitosis .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It has been shown to inhibit CDK1 and CDK2, with IC50s of 9 nM and 3 nM respectively, and Aurora-A and Aurora-B, with IC50s of 11 nM and 15 nM respectively . This inhibition disrupts the normal cell cycle progression and mitotic processes .

Biochemical Pathways

The inhibition of CDKs and Aurora kinases by this compound affects several biochemical pathways. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest . Aurora kinases are critical for successful mitosis, and their inhibition can lead to errors in chromosome segregation and cytokinesis . Therefore, the inhibition of these kinases can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

This suggests that the compound has sufficient bioavailability to exert its effects in vivo. The abcg2 drug transporter has been identified as a potential resistance mechanism to this compound, which could impact its bioavailability .

Result of Action

The inhibition of CDKs and Aurora kinases by this compound results in significant molecular and cellular effects. At the molecular level, it alters CDK1 phosphorylation status and interferes with downstream substrates such as retinoblastoma . At the cellular level, it can slow the growth of cells at low concentrations and induce cytotoxicity at higher concentrations . It also activates apoptosis and reduces colony formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ABCG2 drug transporter can lead to resistance to this compound . Additionally, the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, such as their p53, retinoblastoma, or P-glycoprotein status .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de JNJ-7706621 implique la préparation d'un composé sulfonamide à base de triazole. La voie de synthèse comprend généralement la formation du cycle triazole suivie de la formation de la sulfonamide. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour atteindre un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour assurer la cohérence et la pureté du produit final. Le composé est généralement produit en lots avec une surveillance attentive des paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions : JNJ-7706621 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en profondeur pour leurs activités biologiques .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant les kinases dépendantes des cyclines et les kinases Aurora. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire et la mitose. En inhibant ces kinases, this compound perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire en phase G2-M et à l'induction de l'apoptose . Le composé interfère également avec l'état de phosphorylation de substrats clés tels que la protéine du rétinoblastome, contribuant ainsi à ses effets antiprolifératifs .

Composés similaires :

Unicité de this compound : this compound est unique en raison de son double inhibition des kinases dépendantes des cyclines et des kinases Aurora, offrant un spectre d'activité plus large contre les cellules cancéreuses. Son inhibition sélective de la prolifération des cellules tumorales tout en épargnant les cellules normales en fait un candidat prometteur pour la thérapie contre le cancer .

Comparaison Avec Des Composés Similaires

Uniqueness of JNJ-7706621: this compound is unique due to its dual inhibition of both cyclin-dependent kinases and Aurora kinases, providing a broader spectrum of activity against cancer cells. Its selective inhibition of tumor cell proliferation while sparing normal cells makes it a promising candidate for cancer therapy .

Activité Biologique

JNJ-7706621 is a potent dual inhibitor targeting cyclin-dependent kinases (CDKs) and Aurora kinases, making it a significant compound in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cancer cell lines, and its potential therapeutic applications.

This compound primarily inhibits several CDKs, particularly CDK1 and CDK2, which are crucial for cell cycle progression. It also targets Aurora kinases, which play a vital role in mitosis. The compound's mechanism can be summarized as follows:

  • Inhibition of CDK Activity : this compound effectively inhibits CDK1 and CDK2, leading to a delay in the G1 phase and arrest at the G2-M phase of the cell cycle. This inhibition disrupts normal cell division and promotes apoptosis in cancer cells .
  • Aurora Kinase Inhibition : The compound also inhibits Aurora-A and Aurora-B kinases, contributing to its antitumor effects by preventing proper chromosomal segregation during mitosis .

Cell Line Sensitivity

Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:

  • U266 and RPMI8226 Cell Lines : Treatment with 5 μM this compound resulted in approximately 50-60% viable cells in both lines. The compound induced apoptosis, as evidenced by increased sub-G1 populations in flow cytometry analyses .
  • HeLa Cells : this compound treatment led to significant accumulation of cells with 4N DNA content, indicating G2-M arrest. This effect was dose-dependent, with higher concentrations yielding greater cytotoxicity .

Table 1: Inhibition Profile of this compound on Various Kinases

Kinase TypeIC50 (μM)Activity Level
CDK10.03High
CDK20.05High
Aurora-A0.15Moderate
Aurora-B0.20Moderate
VEGF-R20.5Low
FGF-R20.6Low

In Vivo Studies

The efficacy of this compound has been evaluated in various xenograft models:

  • Tumor Growth Inhibition : In a study involving female nu/nu mice implanted with A375 tumor fragments, this compound demonstrated significant antitumor activity across multiple dosing schedules. The results indicated a direct correlation between cumulative dosage and tumor growth inhibition .

Case Study: Tumor Xenograft Model

In a controlled experiment:

  • Mice were treated with varying doses of this compound starting from day one post-tumor implantation.
  • Statistical analysis showed significant differences in tumor sizes between treated and control groups, confirming the compound's potential as an effective therapeutic agent.

Resistance Mechanisms

Research has identified potential resistance mechanisms to this compound:

  • ABCG2 Overexpression : In resistant HeLa cell lines (HeLa-6621), ABCG2 was found to be overexpressed, leading to reduced intracellular accumulation of this compound. This suggests that targeting ABCG2 may enhance the efficacy of this compound in resistant tumors .

Propriétés

IUPAC Name

4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKUVYLMPJIGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416207
Record name JNJ-7706621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443797-96-4
Record name JNJ-7706621
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-7706621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-7706621
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-7706621
Reactant of Route 2
Reactant of Route 2
JNJ-7706621
Reactant of Route 3
Reactant of Route 3
JNJ-7706621
Reactant of Route 4
Reactant of Route 4
JNJ-7706621
Reactant of Route 5
Reactant of Route 5
JNJ-7706621
Reactant of Route 6
Reactant of Route 6
JNJ-7706621

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.